2-(3-methoxyphenyl)-N,N-dimethylalanine
Overview
Description
2-(3-Methoxyphenyl)-N,N-dimethylalanine is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring and two methyl groups attached to the nitrogen atom of the alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N,N-dimethylalanine can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenylacetic acid with dimethylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of dimethylamine to form the desired product.
Another method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to attach the 3-methoxyphenyl group to the alanine backbone. This method requires the use of a boron reagent and a palladium catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-N,N-dimethylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)-N,N-dimethylalanine.
Reduction: The compound can be reduced to remove the methoxy group, yielding 2-phenyl-N,N-dimethylalanine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 2-(3-hydroxyphenyl)-N,N-dimethylalanine, 2-phenyl-N,N-dimethylalanine, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxyphenyl)-N,N-dimethylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N,N-dimethylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)-N,N-dimethylalanine can be compared with other similar compounds, such as:
2-Phenyl-N,N-dimethylalanine: Lacks the methoxy group, resulting in different chemical and biological properties.
2-(3-Hydroxyphenyl)-N,N-dimethylalanine: Contains a hydroxyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
3-Methoxyphenylacetic acid: A precursor in the synthesis of this compound, with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(dimethylamino)-2-(3-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRPVKPXOUMHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)(C(=O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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